Product packaging for rac-Duloxetine-D3 Oxalate(Cat. No.:CAS No. 11617-14-2)

rac-Duloxetine-D3 Oxalate

Cat. No.: B1148425
CAS No.: 11617-14-2
M. Wt: 390.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

rac-Duloxetine-D3 Oxalate is a high-purity, deuterated analog of Duloxetine, provided as an oxalate salt. With a molecular formula of C20H18D3NO5S and a molecular weight of 390.47 g/mol, this compound is chemically specified by CAS 11617-14-2 . It is characterized by the incorporation of three deuterium atoms at the N-methyl group, making it an essential internal standard for the quantitative bioanalysis of Duloxetine in complex matrices using techniques like LC-MS . Using a stable isotopically labeled standard like rac-Duloxetine-D3 is critical for achieving accurate and reliable data in pharmacokinetic, metabolic, and toxicological studies, as it corrects for analyte loss during sample preparation and ionization suppression/enhancement effects during mass spectrometric analysis. Duloxetine itself is a well-characterized Serotonin and Norepinephrine Reuptake Inhibitor (SNRI) . Its mechanism of action involves potent inhibition of presynaptic serotonin and norepinephrine transporters in the central nervous system, thereby increasing the extracellular levels of these neurotransmitters . This dual activity is responsible for its therapeutic effects in major depressive disorder, generalized anxiety disorder, and various chronic pain conditions, such as diabetic peripheral neuropathic pain and fibromyalgia . Furthermore, by enhancing serotonergic and noradrenergic signaling in the sacral spinal cord (Onuf's nucleus), Duloxetine facilitates the activation of the pudendal motor nerve, which increases the contractility of the urethral rhabdosphincter . This specific mechanism underpins its use in the management of stress urinary incontinence . Researchers utilize this compound exclusively as a non-therapeutic analytical reference standard. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

11617-14-2

Molecular Formula

C20H18D3NO5S

Molecular Weight

390.47

Appearance

Off-white solid Purity: 98.9% by HPLC; 99% atom D

Origin of Product

United States

Contextualization As a Stable Isotope Labeled Compound for Research

rac-Duloxetine-D3 Oxalate (B1200264) is a form of duloxetine (B1670986) that has been chemically modified to include three deuterium (B1214612) atoms, a stable, non-radioactive isotope of hydrogen. clearsynth.com This process, known as deuterium labeling, involves replacing hydrogen atoms with deuterium in specific molecular positions. clearsynth.comhwb.gov.in In the case of rac-Duloxetine-D3 Oxalate, this substitution occurs on the methyl group attached to the nitrogen atom in the propylamine (B44156) chain. The resulting molecule is chemically similar to its non-labeled counterpart but possesses a greater mass. clearsynth.com

This subtle alteration is the cornerstone of its utility in research. The increased mass allows the compound to be easily distinguished and traced in various analytical techniques, particularly mass spectrometry. hwb.gov.in This characteristic makes it an invaluable tool for researchers studying the intricate processes of drug absorption, distribution, metabolism, and excretion (ADME). hwb.gov.inclearsynth.com

Role As an Internal Standard in Bioanalytical Science

In the field of bioanalytical science, precision and accuracy are paramount. rac-Duloxetine-D3 Oxalate (B1200264) serves as an exceptional internal standard in the quantitative analysis of duloxetine (B1670986) in biological samples. An internal standard is a known quantity of a substance added to a sample to correct for any loss of analyte during sample processing or instrumental analysis.

The ideal internal standard behaves almost identically to the analyte of interest throughout the entire analytical procedure. Because rac-Duloxetine-D3 Oxalate is chemically analogous to duloxetine, it co-elutes with the non-labeled drug in chromatographic separations and exhibits similar ionization efficiency in mass spectrometry. However, its different mass-to-charge ratio allows it to be detected as a distinct entity. medchemexpress.com This enables researchers to accurately quantify the concentration of duloxetine in complex biological matrices like plasma or urine by comparing the signal intensity of the analyte to that of the known amount of the internal standard.

Significance of Deuterium Labeling in Pharmacological Research Tools

Overview of Chemical Synthesis Routes to Duloxetine (B1670986) Precursors

The synthesis of duloxetine and its isotopically labeled analogs typically commences with precursors derived from 2-acetylthiophene. A common initial step involves a Mannich reaction with 2-acetylthiophene, paraformaldehyde, and dimethylamine (B145610) hydrochloride to produce 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride. google.comresearchgate.net This intermediate is then subjected to reduction, often using sodium borohydride (B1222165), to yield the corresponding alcohol, N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine. google.comresearchgate.net

Alternative approaches for producing key chiral precursors, such as (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine, include the use of biocatalysts. For instance, the yeast Candida tropicalis PBR-2 has been shown to enantioselectively reduce N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine to the (S)-alcohol with high yield and enantiomeric excess. researchgate.net Another method involves the kinetic resolution of racemic 3-chloro-1-(2-thienyl)-1-propanol (B3255838) using lipase (B570770) B from Candida antarctica. researchgate.net

The resulting alcohol precursor is then reacted with 1-fluoronaphthalene (B124137) in the presence of a base like sodium hydride to form the naphthalene (B1677914) ether linkage. google.comresearchgate.net The final step to obtain duloxetine involves the demethylation of the tertiary amine. researchgate.net

Table 1: Key Precursors in Duloxetine Synthesis

Compound NameRole in Synthesis
2-AcetylthiopheneStarting material for the synthesis of the propanamine backbone. google.comresearchgate.net
3-Dimethylamino-1-(2-thienyl)-1-propanoneIntermediate formed via the Mannich reaction. google.com
N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamineKey alcohol precursor for the etherification step. google.com
1-FluoronaphthaleneReagent for forming the naphthalenyloxy moiety. google.com
(S)-Mandelic acidChiral resolving agent for separating enantiomers of alcohol precursors. researchgate.net

Deuterium Incorporation Methodologies in rac-Duloxetine Synthesis

The introduction of deuterium into the duloxetine molecule to create rac-Duloxetine-D3 Oxalate is a critical step that can be achieved through several methods. The "D3" designation specifically refers to the three deuterium atoms on the N-methyl group.

Utilization of Deuterated Methylamine (B109427) in Racemic Compound Formation

A primary and direct method for introducing the D3-label involves the use of deuterated methylamine (CD3NH2) or its salts during the synthesis. For example, reacting 3-(2-thienyl)-3-hydroxypropanamine with deuterated methylamine under reductive amination conditions directly incorporates the trideuteriomethyl group onto the nitrogen atom. In some synthetic routes, deuterated methyl iodide (CD3I) can be used to methylate a precursor amine. Another approach involves using dimethylamine-d6 hydrochloride in the initial Mannich reaction, which ultimately leads to a deuterated N,N-dimethyl intermediate. researchgate.netresearchgate.net

Considerations of Isotopic Exchange in Synthesis

Isotopic exchange presents another, though less common, pathway for deuterium incorporation. This can involve post-synthetic hydrogen-deuterium exchange using D2O or deuterated acids. However, this method often suffers from lower selectivity compared to using deuterated building blocks from the outset. The efficiency of isotopic exchange can be influenced by reaction conditions and the presence of catalysts. For instance, H/D exchange can occur under basic conditions, where protons on carbons adjacent to carbonyl groups or other acidifying functionalities can be exchanged for deuterium. rsc.org It is also important to consider potential isotopic dilution if non-deuterated solvents or reagents capable of H/D exchange are used during the synthesis of deuterated compounds. nih.gov

Table 2: Deuterium Incorporation Strategies

MethodDescriptionSelectivity
Deuterated Methylamine Utilization Employs CD3NH2 or its derivatives in the formation of the amine bond. High
Isotopic Exchange Post-synthetic exchange of hydrogen for deuterium using a deuterium source like D2O. Lower

Racemic Mixture Formation and Oxalate Salt Derivatization

The synthesis of rac-Duloxetine-D3 involves the formation of a racemic mixture, meaning it contains equal amounts of both the (S) and (R) enantiomers. This is typically the result when non-chiral specific synthesis methods are employed. For instance, the reduction of the ketone intermediate 3-dimethylamino-1-(2-thienyl)-1-propanone with sodium borohydride produces a racemic alcohol. researchgate.net

Following the synthesis of the free base of rac-Duloxetine-D3, it is converted into its oxalate salt. This is achieved through a straightforward acid-base reaction where the duloxetine-D3 free base is treated with oxalic acid. The reaction is often carried out in a solvent like ethyl acetate (B1210297) at room temperature, followed by cooling to induce crystallization of the oxalate salt. google.com The resulting this compound is typically an off-white crystalline solid. esschemco.com The formation of the oxalate salt enhances the stability of the compound and facilitates its handling and purification.

Enantiomeric Considerations in Deuterated Duloxetine Synthesis

While the subject compound is racemic, understanding the enantioselective synthesis of duloxetine is relevant as these methods highlight the importance of the chiral center in the molecule. The therapeutic version of duloxetine is the (S)-enantiomer, which is a more potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake than the (R)-enantiomer. bas.bgnih.gov

Relevance of Chiral Synthesis of Duloxetine to Racemic Analogs

The synthesis of racemic analogs like this compound often utilizes the same fundamental chemical transformations as the chiral synthesis, but without the steps that control stereochemistry. Chiral synthesis of duloxetine can be achieved through several strategies:

Chiral Resolution: This involves separating the enantiomers of a racemic intermediate. A common method is the resolution of racemic N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine using a chiral acid, such as (S)-(+)-mandelic acid, to form diastereomeric salts that can be separated by crystallization. researchgate.netresearchgate.net

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. Methods include asymmetric reduction of a ketone precursor using a chiral catalyst, such as an oxazaborolidine-catalyzed borane (B79455) reduction or asymmetric transfer hydrogenation. bas.bg Direct catalytic asymmetric aldol (B89426) reactions have also been developed to produce chiral precursors with high enantiomeric excess. acs.orgacs.orgnih.gov Dynamic kinetic resolution (DKR) is another advanced technique that can convert a racemic starting material into a single enantiomer of the product in high yield. acs.orgrsc.org

These enantioselective methods underscore the three-dimensional nature of the duloxetine molecule and the significance of the single chiral center, which is equally present in both its (R) and (S) configurations in the racemic D3 analog.

Chemo-Enzymatic Synthetic Approaches for Deuterated Analogs

The synthesis of deuterated analogs of complex chiral molecules like duloxetine increasingly employs chemo-enzymatic strategies, which merge the precision of biocatalysis with the versatility of traditional organic chemistry. These methods are particularly advantageous for establishing the required stereochemistry of key intermediates, a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. For duloxetine, the central challenge is the stereoselective creation of the (S)-enantiomer of a 3-hydroxy-3-(2-thienyl)propanamine backbone.

The primary chemo-enzymatic route involves the enzymatic kinetic resolution (EKR) of a racemic alcohol precursor. scielo.brscielo.br The synthesis begins with chemical methods, typically a Friedel-Crafts acylation of thiophene (B33073) followed by a reduction (e.g., using sodium borohydride) to produce a racemic alcohol, such as rac-3-chloro-1-(2-thienyl)-1-propanol. nih.govpillbuys.com At this stage, a biocatalyst is introduced to resolve the enantiomers. Lipases are the most common enzymes for this purpose, with Lipase B from Candida antarctica (CALB) being exceptionally effective. nih.govresearchgate.net In a process called transesterification, CALB selectively acylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted. pillbuys.com This allows for the separation of the two enantiomers, providing the (S)-alcohol with high enantiomeric excess. google.com

An alternative enzymatic approach is the asymmetric reduction of a prochiral ketone precursor, such as 3-(dimethylamino)-1-(2-thienyl)-1-propanone (B175541) (DKTP), directly to the desired (S)-alcohol. nih.govgoogle.com This method utilizes carbonyl reductase enzymes, sometimes from sources like Rhodosporidium toruloides or Candida macedoniensis, and can theoretically achieve a 100% yield, bypassing the 50% maximum yield limitation of classical kinetic resolution. nih.govgoogle.com

For the synthesis of This compound , the isotopic labels are introduced during a chemical step that is independent of the enzymatic resolution. The "D3" designation refers to three deuterium atoms on the N-methyl group. This labeling is typically accomplished late in the synthetic sequence. After the enantiomerically pure (S)-alcohol intermediate is obtained via enzymatic resolution, subsequent chemical steps are used to introduce the amine and then the methyl group. The deuterated methyl group is installed using a deuterated methylating agent, such as methyl-d3 iodide (CD₃I). The resulting deuterated duloxetine free base is then reacted with oxalic acid to form the stable This compound salt. esschemco.com The synthesis is termed "rac-" because although it may start from an enantiomerically pure (S)-intermediate derived from the enzymatic step, the final labeled product is supplied as a racemic mixture, or the specific enantiopurity is not designated.

The combination of these steps—enzymatic resolution to set the core chirality followed by chemical modifications to complete the molecule and introduce the deuterium label—is a hallmark of a successful chemo-enzymatic strategy.

Interactive Data Tables

Table 1: Key Enzymes in Chemo-Enzymatic Synthesis of Duloxetine Precursors

Enzyme Source Organism Role in Synthesis Precursor Substrate Product
Lipase B (CALB) Candida antarctica Kinetic Resolution rac-3-chloro-1-(2-thienyl)-1-propanol (S)-3-chloro-1-(2-thienyl)-1-propanol
Carbonyl Reductase Rhodosporidium toruloides Asymmetric Reduction 3-(dimethylamino)-1-(2-thienyl)-1-propanone (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol

| Lipase PS-D | Pseudomonas cepacia | Kinetic Resolution | rac-3-hydroxy-3-(2-thienyl)propanenitrile | (S)-3-hydroxy-3-(2-thienyl)propanenitrile |

Table 2: Example of Enzymatic Kinetic Resolution via Transesterification

Parameter Description
Substrate rac-3-chloro-1-(2-thienyl)-1-propanol
Enzyme Lipase B from Candida antarctica (CALB)
Acyl Donor Vinyl butanoate
Solvent n-Hexane
(S)-Product (S)-3-chloro-1-(2-thienyl)-1-propanol (unreacted)
(R)-Product (R)-3-chloro-1-(2-thienyl)-1-propyl butanoate (acylated)

| Outcome | High enantiomeric separation, allowing isolation of the desired (S)-alcohol building block. pillbuys.com |

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) coupled with chromatographic separation stands as the cornerstone for the analysis of this compound. Its high selectivity and sensitivity enable the reliable determination of this deuterated internal standard alongside the active analyte, duloxetine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted and powerful technique for the quantification of duloxetine and its deuterated analogs in various biological samples. nih.govrjptonline.orgwiley.com This method offers exceptional sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of the analyte are often encountered. nih.gov

Numerous studies have detailed the development and validation of LC-MS/MS methods for duloxetine analysis in human plasma. nih.govwiley.comresearchgate.net These methods typically utilize a stable isotope-labeled internal standard, such as this compound or Duloxetine-d5, to ensure accuracy and precision by compensating for matrix effects and variations in extraction recovery. nih.govforensicresources.org The chromatographic separation is commonly achieved on a C18 or C8 reverse-phase column. nih.govrjptonline.orgresearchgate.netresearchgate.net Mobile phases often consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate or formic acid, to facilitate efficient separation and ionization. nih.govrjptonline.orgresearchgate.net

The run times for these LC-MS/MS methods are often short, with some analyses being completed in as little as 2.5 minutes per sample, allowing for high-throughput analysis of over 300 plasma samples per day. nih.gov The linearity of these assays is typically established over a wide concentration range, for instance from 0.05 to 101 ng/mL, with correlation coefficients (r²) consistently greater than or equal to 0.99. nih.gov The lower limit of quantification (LLOQ) for duloxetine in human plasma using LC-MS/MS can be as low as 0.100 ng/mL. wiley.com

Interactive Data Table: LC-MS/MS Method Parameters for Duloxetine Analysis

ParameterValue/DescriptionReferences
Instrumentation Shimadzu HPLC system, MDS SCIEX API-4000 Mass Spectrometer rjptonline.org
Column Zorbax SB C18 (50 mm × 2.1 mm, 5 µm) or Luna® 5µm C8(2) 100 Å (100 x 4.6 mm) nih.govrjptonline.org
Mobile Phase Acetonitrile and 5 mM ammonium acetate (83:17, v/v) or Milli-Q water (0.05% formic acid and 0.1% ammonium trifluoroacetate) and Methanol (23:77% v/v) nih.govrjptonline.org
Flow Rate 0.9 mL/min or 0.5mL/min nih.govrjptonline.org
Internal Standard Duloxetine-d5 oxalate or Atomoxetine nih.govrjptonline.org
Linearity Range 0.05–101 ng/mL or 0.100-100.000 ng/mL nih.govrjptonline.org
Run Time 2.5 min or 2.2 minutes nih.govrjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) represents another viable technique for the determination of duloxetine. scispace.comoup.com While LC-MS/MS is more commonly reported for duloxetine analysis in biological fluids, GC-MS has been successfully employed, particularly in postmortem toxicology. scispace.comnih.gov

In a typical GC-MS method, duloxetine is first extracted from the biological matrix using a liquid-liquid extraction procedure. scispace.com The analysis is then performed on a capillary column, such as an HP-5, with the mass selective detector (MSD) operating in electron ionization (EI) mode. scispace.com For quantitative analysis, selected ion monitoring (SIM) is utilized to enhance sensitivity and selectivity by monitoring specific mass-to-charge ratio (m/z) ions characteristic of duloxetine and the internal standard. scispace.com For instance, the ions monitored for duloxetine can be m/z 144, 115, and 154. scispace.com

One study reported a GC-MS method with a linearity range of 0.05 to 3.0 mg/L and a limit of detection of 0.03 mg/L. scispace.comnih.gov It is noteworthy that in some cases, derivatization of duloxetine may be necessary to improve its volatility and chromatographic properties for GC analysis. researchgate.net

Application of Multiple Reaction Monitoring (MRM) for Selectivity

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive data acquisition mode used in tandem mass spectrometry (MS/MS) that is crucial for the accurate quantification of analytes like duloxetine in complex matrices. nih.govjfda-online.comscholarsresearchlibrary.com This technique significantly enhances the signal-to-noise ratio by filtering out background interferences. nih.gov

In an MRM experiment, a specific precursor ion (parent ion) of the analyte is selected in the first quadrupole (Q1) of the mass spectrometer. This precursor ion is then fragmented in the collision cell (Q2), and a specific product ion (daughter ion) is monitored in the third quadrupole (Q3). nih.gov The transition from the precursor ion to the product ion is highly specific to the analyte of interest.

For duloxetine, the protonated molecule [M+H]⁺ serves as the precursor ion. nih.gov A common MRM transition for duloxetine is m/z 298.3 → m/z 154.1. nih.govjfda-online.comijrps.com For its deuterated internal standard, this compound or a similar labeled analog, a corresponding mass-shifted transition is monitored. For example, for Duloxetine-d5, the transition is m/z 303.3 → m/z 159.1, and for Duloxetine-d3, it is m/z 301.08 → m/z 157.14. nih.govnih.gov

The specificity of MRM allows for the reliable quantification of duloxetine even at low concentrations, making it an indispensable tool in pharmacokinetic and bioanalytical studies. nih.govscholarsresearchlibrary.com

Interactive Data Table: MRM Transitions for Duloxetine and Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)References
Duloxetine298.3154.1 nih.govjfda-online.comnih.gov
Duloxetine298.08154.0 wiley.comresearchgate.net
Duloxetine298.00154.00 rjptonline.org
Duloxetine-d5 Oxalate303.3159.1 nih.gov
Duloxetine-d3301.08157.14 nih.gov
Atomoxetine (IS)256.00148.00 rjptonline.org
Fluoxetine (IS)310.02148.07 wiley.com
Haloperidol (IS)376.2165.2 jfda-online.com

Sample Preparation and Extraction Protocols for Biological Matrices in Research

Effective sample preparation is a critical prerequisite for reliable and accurate analysis of this compound and duloxetine in biological matrices such as plasma and serum. acs.org The primary goal is to remove interfering endogenous components like proteins and phospholipids (B1166683) that can suppress the analyte signal and compromise the analytical results. nih.govacs.org

Protein Precipitation Techniques for Sample Cleanup

Protein precipitation (PP) is a straightforward and commonly used method for sample cleanup prior to LC-MS/MS analysis. researchgate.netijrps.comresearchgate.net This technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma or serum sample. researchgate.netresearchgate.netoup.com The solvent disrupts the hydration shell of the proteins, causing them to precipitate out of the solution.

The process typically involves adding the precipitating agent to the biological sample, vortexing to ensure thorough mixing, and then centrifuging at high speed to pellet the precipitated proteins. researchgate.net The resulting supernatant, which contains the analyte and the internal standard, is then separated and can be directly injected into the LC-MS/MS system or further processed. researchgate.netacta.co.in

While simple and fast, one potential drawback of protein precipitation is that it may not remove all endogenous interferences, which can lead to ion suppression in the mass spectrometer. nih.gov However, for many applications, it provides sufficient cleanup for accurate quantification. researchgate.netijrps.com For instance, a one-step protein precipitation with acetonitrile has been successfully used for the extraction of duloxetine from beagle dog plasma and human serum. researchgate.netresearchgate.netfrontiersin.org

Solid Phase Extraction (SPE) Methodologies

Solid Phase Extraction (SPE) is a more selective and efficient sample preparation technique compared to protein precipitation. nih.govacs.org It utilizes a solid sorbent packed in a cartridge or a 96-well plate to isolate the analyte of interest from the complex biological matrix. nih.govcuny.edu

For the extraction of duloxetine, reversed-phase or mixed-mode SPE cartridges are often employed. nih.govnih.gov A common choice is the Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge, which demonstrates consistent and high recovery for duloxetine. nih.govacs.org The SPE process involves several steps:

Conditioning: The sorbent is activated with an organic solvent like methanol. nih.gov

Equilibration: The sorbent is rinsed with water or a buffer to prepare it for sample loading. nih.gov

Loading: The pre-treated plasma sample (often acidified) is passed through the cartridge, and the analyte and internal standard are retained on the sorbent. nih.gov

Washing: The cartridge is washed with a weak solvent to remove unretained interferences. nih.gov

Elution: The analyte and internal standard are eluted from the sorbent using a strong organic solvent, such as the mobile phase itself. nih.gov

SPE provides a cleaner extract compared to protein precipitation, which can lead to reduced matrix effects and improved assay sensitivity and robustness. nih.govacs.org Studies have shown that while protein precipitation may result in inconsistent responses at the lower limit of quantification, SPE can provide high and consistent recoveries. nih.gov

Analysis from Dried Blood Spots (DBS) in Research Settings

The use of Dried Blood Spots (DBS) has emerged as a valuable technique in bioanalysis, offering significant advantages for sample collection, storage, and transportation, particularly in resource-limited research settings. This methodology involves spotting a small volume of blood onto a specialized filter card, which is then dried and stored until analysis. For analytes such as this compound, this approach can streamline pharmacokinetic studies by simplifying sample handling.

The analytical process for DBS samples typically begins with punching out a small disc from the dried spot. The analyte and its internal standard are then extracted from the filter paper matrix, commonly using protein precipitation or liquid-liquid extraction techniques. The resulting extract is subsequently analyzed, most often by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides the high sensitivity and selectivity required for quantifying low concentrations of the drug and its metabolites. researchgate.net While specific protocols for this compound from DBS are not extensively detailed in the literature, the methods developed for other pharmaceuticals serve as a robust framework. researchgate.net For instance, methods for determining antiretroviral drugs in DBS have been successfully validated and applied, demonstrating the technique's suitability for monitoring drug exposure in research participants. researchgate.net

Method Validation Parameters and Criteria in Bioanalytical Research

Bioanalytical method validation is a fundamental requirement for studies that rely on the quantitative measurement of analytes in biological matrices. fda.govjetir.org It establishes that a particular method is reliable and reproducible for its intended use. According to international guidelines, such as those from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), a full validation process is necessary when developing a new method. fda.goveuropa.eu This process encompasses the evaluation of several key parameters to ensure the integrity of the analytical results. europa.eu

These validation elements include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter among a series of measurements, respectively. jetir.org

Calibration Curve and Range: Demonstrating the relationship between instrument response and analyte concentration over a specified range. europa.eu

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting, matrix-derived components on the ionization of the analyte. europa.eu

Stability: The chemical stability of the analyte in the biological matrix under various handling and storage conditions. jetir.org

Linearity and Calibration Range Assessment

A critical parameter in bioanalytical method validation is the assessment of linearity and the definition of a reliable calibration range. scholarsresearchlibrary.com Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a given range. scholarsresearchlibrary.com This relationship is typically evaluated by preparing a series of calibration standards in the same biological matrix as the study samples and analyzing them to construct a calibration curve. researchgate.net The range is defined by the lower limit of quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision, and the upper limit of quantification (ULOQ). europa.eu For a calibration curve to be accepted, the correlation coefficient (r² or r) should typically be close to 1.00, and the back-calculated concentrations of the standards must meet predefined accuracy criteria. scholarsresearchlibrary.comijnrd.org

Various studies on duloxetine have established different linear ranges, reflecting the specific requirements of the assay and the instrumentation used.

Linear Range (ng/mL)Correlation Coefficient (r or r²)Source
0.345 - 185.463Not Specified hilarispublisher.com
5 - 800Not Specified nih.gov
0.11 - 112.00r > 0.992 cpn.or.kr
50 - 15,000r² ≥ 0.99 researchgate.net
0.05 - 101r² ≥ 0.99 researchgate.net
5 - 50r = 0.9994 ingentaconnect.com
5.0 - 30R = 0.999 rjptonline.org

Precision, Accuracy, and Recovery Determinations

Precision and accuracy are paramount for ensuring the reliability of bioanalytical data. Precision refers to the closeness of agreement among a series of measurements and is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). scholarsresearchlibrary.com Accuracy is the extent to which the measured value agrees with the true concentration, expressed as a percentage of the nominal value. scholarsresearchlibrary.com These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates, both within a single analytical run (intra-day) and across different days (inter-day). researchgate.net Regulatory guidelines typically require precision values to be within ±15% (%CV) and accuracy to be within 85-115% of the nominal concentration, with a slightly wider acceptance margin of ±20% at the LLOQ. scholarsresearchlibrary.com

Recovery determines the efficiency of the sample extraction procedure by comparing the analyte response in a pre-extracted spiked sample to that of a post-extraction spiked sample. waters.com Consistent and reproducible recovery is more critical than achieving 100% recovery.

ParameterFindingSource
Intra-day Precision (%RSD)3.28 (Urine), 3.44 (Plasma) at 1000 ng/mL researchgate.net
Inter-day Precision (%RSD)4.29 (Urine), 4.51 (Plasma) at 1000 ng/mL researchgate.net
Intra- and Inter-day PrecisionWithin ±15% for all QC samples nih.gov
Intra- and Inter-day Precision (%RSD)<10% cpn.or.kr
AccuracyAcceptable for concentrations over the standard curve range hilarispublisher.com
Accuracy96.36 - 108.44% researchgate.net
Recovery76.92% - 85.89% hilarispublisher.com
Recovery96% researchgate.net
Recovery85-115% cpn.or.kr

Evaluation of Matrix Effects in Deuterated Compound Analysis

The matrix effect is a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. waters.comoup.com This can compromise the accuracy and precision of the method. oup.com The use of a stable isotope-labeled (SIL) internal standard, such as this compound for the analysis of duloxetine, is the preferred strategy to compensate for these effects. oup.com The underlying assumption is that the SIL internal standard co-elutes with the analyte and experiences identical matrix effects, allowing for accurate normalization of the analyte signal. chromatographyonline.com

However, this assumption is not always valid. The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule enough to cause a slight chromatographic separation between the analyte and its deuterated internal standard. chromatographyonline.comoup.com This separation, known as the deuterium isotope effect, can expose the analyte and the internal standard to different matrix interferences, leading to differential matrix effects and potentially biased results. myadlm.org Therefore, a thorough evaluation of matrix effects is a critical part of method validation for deuterated compounds. oup.com This is typically done by comparing the response of the analyte in post-extraction spiked matrix from different sources to the response of the analyte in a neat solution. waters.com While some duloxetine methods have reported no significant matrix suppression, it remains a crucial parameter to investigate to ensure data integrity. hilarispublisher.com

Stability Studies of Analytes in Research Samples

Assessing the stability of an analyte in a biological matrix is essential to ensure that its concentration does not change from the time of sample collection to the time of analysis. scholarsresearchlibrary.com Stability evaluations are performed under various conditions that mimic the sample handling and storage process during a study. tandfonline.com For duloxetine and its deuterated analogs, stability must be confirmed under several conditions.

Stability ConditionDescriptionFindings for DuloxetineSource
Freeze-Thaw StabilityAssesses analyte stability after repeated freezing and thawing cycles.Stable after three freeze-thaw cycles. scholarsresearchlibrary.comhilarispublisher.com
Bench-Top StabilityEvaluates stability at room temperature for a period that simulates sample handling time.Stable at room temperature for at least 4 hours. scholarsresearchlibrary.comhilarispublisher.com
Long-Term StabilityDetermines stability at the intended long-term storage temperature (e.g., -20°C or -80°C).Stable for extended periods under specified storage conditions. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlcbg-meb.nl
Stock Solution StabilityConfirms the stability of the analyte in its stock solution under specified storage conditions.Stock solutions were stable. cpn.or.kr
Forced DegradationExposing the drug to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation products.Found to be highly unstable in acidic conditions and showed degradation under alkaline, neutral, and photolytic stress. Stable under basic, thermal, and humidity conditions in other studies. tandfonline.comresearchgate.net

Chromatographic Separation Principles for Deuterated Compounds

The chromatographic separation of analytes for LC-MS/MS analysis is most commonly achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). hilarispublisher.com For duloxetine and its deuterated analogs, C18 or C8 columns are frequently employed. researchgate.nethilarispublisher.com These columns contain a nonpolar stationary phase, and a polar mobile phase (often a mixture of acetonitrile or methanol and an aqueous buffer like formic acid or ammonium acetate) is used to elute the compounds. researchgate.nethilarispublisher.com

A key principle in the analysis of deuterated compounds is the potential for chromatographic separation from their non-deuterated counterparts. oup.com As mentioned previously, the deuterium isotope effect can arise because deuterium atoms are heavier than hydrogen atoms, which can lead to stronger van der Waals interactions and slight differences in the acidity or basicity of the molecule. oup.commyadlm.org In reversed-phase chromatography, this can result in the deuterated standard having a slightly shorter or longer retention time than the native analyte. chromatographyonline.com

While this separation is often minimal, it can be problematic if it occurs in a region of the chromatogram with steep gradients of ion suppression or enhancement. chromatographyonline.com To mitigate this, analysts may employ strategies such as using a chromatographic column with lower resolution to ensure the analyte and its deuterated internal standard co-elute completely. chromatographyonline.com Alternatively, careful characterization of the matrix effect across the elution window is necessary to ensure that any observed separation does not negatively impact the quantitative accuracy of the assay.

Achiral Chromatographic Separations

Achiral chromatography is primarily utilized for the quantitative analysis of duloxetine in various matrices and for monitoring impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique.

A typical RP-HPLC method for the analysis of duloxetine and its related impurities employs a C18 column. researchgate.net For instance, a chromatographic separation can be achieved on a 50 mm × 4.6 mm, 1.8 μm C18 column. researchgate.net The mobile phase composition is critical for achieving adequate separation. A gradient elution is often preferred to resolve all components effectively. One such method uses a binary gradient system:

Mobile Phase A: A mixture of 0.01 M potassium dihydrogen phosphate (B84403) (KH2PO4) buffer (pH 4.0), tetrahydrofuran, and methanol in a ratio of 67:23:10 (v/v/v). researchgate.net

Mobile Phase B: A mixture of 0.01 M KH2PO4 buffer (pH 4.0) and acetonitrile in a ratio of 60:40 (v/v). researchgate.net

The flow rate is typically maintained at 0.6 mL/min, and UV detection is commonly set at 236 nm. researchgate.net This method has been shown to provide a resolution of greater than 2.0 for duloxetine hydrochloride and three of its potential impurities. researchgate.net

Another approach involves ultra-performance liquid chromatography (UPLC), which offers faster analysis times and higher resolution. A UPLC method has been developed for the quantitative determination of duloxetine hydrochloride and its impurities in active pharmaceutical ingredients. researchgate.net This method utilizes a shim-pack XR-ODS II (3.0 × 100 mm, 2.2 μm) column with a gradient elution completed within 15 minutes. researchgate.net The flow rate is set at 0.9 ml/min, and the column oven temperature is maintained at 40°C. researchgate.net

Table 1: Example of Achiral HPLC Method Parameters for Duloxetine Analysis

ParameterCondition
Column C18, 50 mm × 4.6 mm, 1.8 µm
Mobile Phase A 0.01 M KH2PO4 (pH 4.0) : Tetrahydrofuran : Methanol (67:23:10 v/v/v)
Mobile Phase B 0.01 M KH2PO4 (pH 4.0) : Acetonitrile (60:40 v/v)
Flow Rate 0.6 mL/min
Detection UV at 236 nm
Resolution > 2.0 for duloxetine and three potential impurities

Chiral Chromatographic Analysis of Duloxetine Analogs

Duloxetine is a chiral compound, and its enantiomers exhibit different pharmacological activities. nih.gov The (S)-enantiomer is therapeutically active, making the separation and quantification of the (R)-enantiomer (distomer) a critical aspect of quality control. nih.gov High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the enantioselective separation of duloxetine.

Several types of CSPs have been successfully employed for the resolution of duloxetine enantiomers. These include polysaccharide-based columns and protein-based columns.

One validated method utilizes a Chiralpak AD-H column, which is an amylose-based stationary phase. researchgate.net The mobile phase consists of n-hexane, ethanol (B145695), and diethylamine (B46881) in a ratio of 80:20:0.2 (v/v/v). researchgate.net At a flow rate of 1.0 mL/min, this method achieves a resolution of not less than 2.8 between the enantiomers. researchgate.net The presence of diethylamine in the mobile phase is crucial for enhancing chromatographic efficiency and resolution. researchgate.net

Another effective CSP is the Chiral-AGP column, which is based on α1-acid glycoprotein. A validated RP-HPLC method using a Chiral-AGP column (150 mm × 4.0 mm, 5 µm) has been developed. researchgate.nettandfonline.com The mobile phase for this separation is a mixture of acetate buffer (pH 3.8; 10 mM) and acetonitrile (93:07, v/v) at a flow rate of 1.0 mL/min. researchgate.net This method allows for the baseline resolution of the enantiomers, with the distomer eluting before the eutomer. researchgate.net The effect of column temperature on this separation was studied, and it was found to influence retention, enantioselectivity, and resolution. tandfonline.com

The use of chiral mobile phase additives with a standard achiral column is another strategy. For instance, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been used as a chiral selector in the mobile phase for the enantioseparation of duloxetine. researchgate.net

A study also reported the use of a new chiral derivatizing reagent, isatinyl-(S)-naproxen amide, to form diastereomeric derivatives of duloxetine. nih.gov These diastereomers were then separated on a C18 column using a mobile phase of acetonitrile and triethylammonium (B8662869) phosphate buffer (9 mM, pH 4), with detection at 273 nm. nih.gov

Table 2: Examples of Chiral HPLC Methods for Duloxetine Enantioseparation

Chiral Stationary Phase / MethodMobile PhaseFlow Rate (mL/min)DetectionResolution
Chiralpak AD-H (amylose-based) n-hexane : ethanol : diethylamine (80:20:0.2, v/v/v)1.0UV≥ 2.8
Chiral-AGP (protein-based) Acetate buffer (pH 3.8; 10 mM) : acetonitrile (93:07, v/v)1.0UV at 220 nmBaseline (>2.2)
Vancomycin (Chirobiotic V) Varies with HP-β-CD concentration, buffer pH, organic modifiersVariesUVBaseline
Derivatization with isatinyl-(S)-naproxen amide on C18 Acetonitrile : triethylammonium phosphate buffer (9 mM, pH 4)Not specifiedUV at 273 nmSuccessful separation of diastereomers

Investigation of Rac Duloxetine D3 Oxalate in Mechanistic and Preclinical Research

Application in Drug Metabolism Studies Using Isotopic Labeling

Isotopic labeling is a critical technique in drug discovery and development for elucidating metabolic pathways and pharmacokinetic properties. assumption.edu rac-Duloxetine-D3 Oxalate (B1200264), a deuterated form of duloxetine (B1670986), is utilized as a stable isotope-labeled internal standard for the quantification of duloxetine in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). medchemexpress.eucaymanchem.com The substitution of hydrogen with deuterium (B1214612) at specific positions in the molecule provides a distinct mass signature, facilitating precise measurement and metabolic investigation.

The use of deuterated analogs like rac-Duloxetine-D3 Oxalate can help in assessing metabolic stability. The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond, which is stronger than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect. assumption.edu By comparing the rate of metabolism of deuterated duloxetine to its non-deuterated counterpart in liver microsomes, researchers can identify metabolically vulnerable sites ("hot spots") on the molecule and quantify the impact of deuteration on metabolic clearance. researchgate.nethyphadiscovery.com Studies have shown that replacing an N-CH3 group with an N-CD3 group can increase the half-life of a compound in both rat and human liver microsomes. juniperpublishers.com

The deuterium kinetic isotope effect (KIE) is a powerful tool for studying the mechanisms of enzymatic reactions. musechem.com In the context of drug metabolism, the KIE arises when the rate-limiting step of a metabolic transformation involves the breaking of a C-H bond. Replacing this hydrogen with a deuterium can decrease the reaction rate. assumption.edu

A primary application of isotopically labeled compounds is to trace the biotransformation of a parent drug into its various metabolites. assumption.edu Following administration of this compound to a preclinical model, samples such as plasma, urine, and feces can be analyzed using mass spectrometry to identify compounds that retain the deuterium label.

Duloxetine is known to be extensively metabolized into numerous products. nih.gov Major biotransformation pathways include oxidation of the naphthyl ring to form 4-hydroxy, 5-hydroxy, and 6-hydroxy duloxetine, followed by methylation and/or conjugation with glucuronic acid or sulfate (B86663). nih.govnih.gov For example, key metabolites found in plasma include the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine. nih.gov When this compound is used, these metabolites would be expected to appear with a corresponding mass shift, confirming their origin from the administered drug. This technique is highly effective for distinguishing drug-related metabolites from endogenous compounds in complex biological matrices and for elucidating the complete metabolic map of a drug candidate. medchemexpress.com

Interactive Data Table: Major Metabolites of Duloxetine

Metabolite NameBiotransformation PathwayLocation Found in Preclinical Studies
4-hydroxy duloxetine glucuronideOxidation, GlucuronidationPlasma, Urine
5-hydroxy, 6-methoxy duloxetine sulfateOxidation, Methylation, SulfationPlasma, Urine
4,6-dihydroxy duloxetine glucuronideOxidation, GlucuronidationPlasma, Urine
N-desmethyl duloxetineN-demethylationNot a major circulating metabolite

Exploration of Neurotransmitter Reuptake Inhibition Mechanisms in Research Models

Duloxetine's primary pharmacological action is the potent and balanced inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. nih.govnih.gov It achieves this by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking the reabsorption of these neurotransmitters from the synaptic cleft and thereby enhancing neurotransmission. drugbank.comcaldic.com Isotopically labeled versions like this compound are primarily used as analytical standards in these studies, as the deuteration does not alter the compound's affinity for its pharmacological targets. juniperpublishers.com

In vitro binding assays are used to determine the affinity of a compound for specific receptors or transporters. In these assays, membranes from cells or animal brain tissue expressing the target transporter (SERT or NET) are incubated with a radiolabeled ligand that is known to bind to the transporter. The ability of a test compound, such as duloxetine, to displace the radioligand is measured, and from this, its binding affinity (expressed as the inhibition constant, Ki) is calculated.

Studies have demonstrated that duloxetine binds with high affinity to both human SERT and NET. This dual-binding profile is a key feature of its pharmacological action. pharmgkb.org The use of this compound in these experiments would typically be as an internal standard for LC-MS-based quantification of the non-labeled compound, ensuring accurate concentration measurements.

Interactive Data Table: Duloxetine Binding Affinity and Reuptake Inhibition

Target TransporterBinding Affinity (Ki, nM)Reuptake Inhibition (ED50, mg/kg)
Serotonin Transporter (SERT)0.80.03
Norepinephrine Transporter (NET)7.50.7

Data derived from studies on human transporters (Ki) and ex vivo binding in rats (ED50). pharmgkb.org

Beyond simple binding, functional assays measure the actual inhibitory effect of a compound on transporter activity. These assays are often conducted using cell lines that have been genetically engineered to express human SERT or NET. The cells are incubated with a labeled substrate (e.g., radiolabeled serotonin or norepinephrine), and the amount of substrate taken up by the cells is measured in the presence and absence of the inhibitor.

Studies using this approach have confirmed that duloxetine potently inhibits both serotonin and norepinephrine uptake. nih.govmiami.edu For example, in a study using cell lines expressing cloned human transporters, serum from healthy subjects who had taken duloxetine was used to measure ex vivo reuptake inhibition. miami.edu The results demonstrated potent inhibition of both SERT and NET, with maximal predicted reuptake inhibition of 84% for SERT and 67% for NET. nih.gov Such functional assays are critical for confirming that high binding affinity translates into a functional blockade of the transporter, which is the basis of the compound's therapeutic effect. nih.govnih.gov

Research on Drug-Microbiota Interactions Using Deuterated Duloxetine

Recent research has unveiled a significant relationship between gut bacteria and orally administered drugs, with the microbiota capable of modulating drug availability and efficacy. nih.govnih.gov Deuterated forms of drugs like duloxetine are instrumental in these studies, enabling researchers to trace the compound and accurately measure its concentration in various components of the gut environment, including bacterial cells and culture media. nih.gov

A key mechanism by which gut microbiota can influence drug pharmacokinetics is through bioaccumulation. This process involves the sequestration of drug molecules intracellularly by bacteria, without chemically altering them. nih.govnih.gov Studies investigating the interactions between 25 common gut bacterial strains and 15 different oral drugs revealed that bioaccumulation is a widespread phenomenon. nih.govcam.ac.uk

Duloxetine, in particular, was found to be bioaccumulated by eight different bacterial species. gutmicrobiotaforhealth.com This intracellular storage of the drug by bacteria effectively reduces the amount of duloxetine available for absorption by the host. nih.govcam.ac.uk Research confirmed that certain strains, such as Streptococcus salivarius and Escherichia coli IAI1, deplete duloxetine from their growth medium through this storage mechanism, a finding verified by analytical methods like NMR spectroscopy and liquid chromatography–high resolution mass spectrometry (LC–HRMS). nih.govnih.gov The variation in bioaccumulation capabilities among different bacterial species, and even between strains of the same species, suggests that an individual's unique gut microbiome composition could be a significant factor in their response to the drug. cam.ac.uk

Table 1: Examples of Gut Bacterial Strains Investigated for Duloxetine Bioaccumulation
Bacterial StrainBioaccumulation FindingReference
Streptococcus salivariusConfirmed bioaccumulator nih.gov
Escherichia coli IAI1Confirmed bioaccumulator nih.gov
Bacteroides uniformisConfirmed bioaccumulator nih.gov
Clostridium saccharolyticumBioaccumulator, with noted impact on its metabolome nih.gov
Lactobacillus plantarumBioaccumulator, with noted impact on its metabolome nih.gov
Escherichia coli ED1aDid not bioaccumulate in complex growth medium nih.gov

The interaction between duloxetine and gut bacteria is not unidirectional. The bioaccumulation of duloxetine within bacterial cells has been shown to significantly alter their own metabolic processes. cam.ac.ukgutmicrobiotaforhealth.com Research indicates that duloxetine binds to several metabolic enzymes inside the bacteria. nih.govnih.gov This binding changes the profile of metabolites that the bacteria secrete into their environment. nih.govcam.ac.uk

This alteration of the bacterial secretome can have cascading effects on the entire microbial community. gutmicrobiotaforhealth.com In a mixed bacterial community, the changed metabolites produced by a drug-accumulating bacterium can serve as a food source for other bacteria, a phenomenon known as cross-feeding. nih.govmediquality.net For instance, the presence of duloxetine was found to dramatically shift the balance in a defined five-species microbial community. gutmicrobiotaforhealth.com The altered secretions from the drug-accumulating bacteria led to the rapid growth of other species that could consume these new metabolites, thereby unbalancing the community's composition. cam.ac.ukgutmicrobiotaforhealth.com

To understand the physiological consequences of these microbial interactions, researchers have turned to preclinical models. These models help bridge the gap between in vitro findings and potential effects in a host organism.

One such model is the nematode worm, Caenorhabditis elegans. cam.ac.ukgutmicrobiotaforhealth.com In studies using C. elegans, the worms were grown with specific strains of bacteria. When exposed to duloxetine, the behavior of worms grown with a duloxetine-bioaccumulating bacterial strain was significantly different from that of worms grown with a non-accumulating strain. nih.govcam.ac.uk Specifically, the bioaccumulating bacteria attenuated the behavioral response of C. elegans to the drug, suggesting that the sequestration of duloxetine by the bacteria reduced its availability and thus its effect on the host. nih.govnih.gov

Studies in mice have also provided evidence for microbiota-mediated effects. Research has shown that treatment with various antidepressants, including duloxetine, alters the composition of the mouse gut microbiota. gutmicrobiotaforhealth.com In a key experiment, when mice treated with duloxetine were also supplemented with the bacterium Ruminococcus flavefaciens, the antidepressant effects of the drug were diminished. gutmicrobiotaforhealth.com This highlights that specific gut bacteria can play a direct role in modulating the therapeutic efficacy of duloxetine. gutmicrobiotaforhealth.com

Use as a Reference Standard in Comparative Pharmacological Investigations

Beyond mechanistic studies, this compound serves a critical role as a stable isotope-labeled reference standard in analytical chemistry and pharmacology. acanthusresearch.comesschemco.com In comparative pharmacological investigations, such as pharmacokinetic studies, it is essential to accurately measure the concentration of the parent drug in biological samples like blood, plasma, or tissue. clearsynth.commedchemexpress.com

Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry. medchemexpress.com When analyzing a sample, a known quantity of this compound is added. Because it is chemically identical to the non-labeled duloxetine being measured, it behaves similarly during sample extraction and ionization. However, due to its slightly higher mass, it can be distinguished by the mass spectrometer. By comparing the signal of the analyte (duloxetine) to the signal of the internal standard (this compound), researchers can achieve highly accurate and precise quantification, correcting for any sample loss during preparation. researchgate.net This precision is fundamental for comparing drug metabolism and disposition between different patient populations or preclinical models.

Emerging Research Applications and Future Perspectives for Deuterated Duloxetine Analogs

Development of Novel Deuterated Impurity Standards for Pharmaceutical Quality Control

Ensuring the purity and safety of active pharmaceutical ingredients (APIs) is a cornerstone of pharmaceutical quality control. isolife.nl The manufacturing process of any API, including duloxetine (B1670986), can generate process-related impurities and degradation products that must be identified, quantified, and controlled to meet stringent regulatory standards. isolife.nldeutramed.com Deuterated compounds, such as rac-Duloxetine-D3 Oxalate (B1200264), are invaluable in developing robust analytical methods for this purpose.

Stable isotope-labeled compounds serve as ideal internal standards in chromatographic and mass spectrometric techniques used for impurity profiling. wikipedia.org When analyzing a duloxetine API batch for potential impurities, adding a known quantity of rac-Duloxetine-D3 Oxalate allows for precise and accurate quantification of any detected impurities. Because the deuterated standard is chemically almost identical to the parent compound and its impurities, it behaves similarly during sample extraction and analysis, but its distinct mass allows it to be clearly differentiated by a mass spectrometer. wikipedia.org This approach corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible results, which are essential for regulatory submissions and ensuring product quality. wikipedia.org Pharmaceutical reference standard suppliers provide a range of duloxetine-related impurities to support quality control, method validation, and stability studies. clearsynth.com

Table 1: Examples of Process-Related Impurities and Metabolites of Duloxetine
Compound NameCAS NumberMolecular FormulaRole/Type
Duloxetine Hydroxy Impurity132335-44-5C9H15NOSImpurity/Metabolite
(S)-N-Desmethyl Duloxetine Hydrochloride1798887-69-0C17H18ClNOSImpurity/Metabolite
Duloxetine EP Impurity D (Naphthalen-1-ol)90-15-3C10H8OStarting Material/Impurity
(Rac)-4-Hydroxy DuloxetineN/AC18H19NO2SMetabolite
rac Duloxetine 3-Thiophene Isomer116817-27-7C18H19NOSIsomeric Impurity

Role in Advanced Bioanalytical and Forensic Toxicology Methodologies

In bioanalytical and forensic sciences, the accurate measurement of drugs and their metabolites in complex biological matrices like blood, plasma, and urine is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards (SIL-IS) is fundamental to achieving high-quality quantitative results in these assays. nih.gov this compound is an exemplary SIL-IS for the quantification of duloxetine. nih.gov

Matrix effects, where components in the biological sample interfere with the ionization of the target analyte, are a major challenge in LC-MS/MS analysis. nih.gov A SIL-IS like this compound co-elutes with the non-deuterated duloxetine and experiences the same matrix effects. nih.gov By measuring the ratio of the analyte to the internal standard, these effects are normalized, leading to a significant improvement in analytical precision and accuracy. nih.govwikipedia.org This is crucial for pharmacokinetic studies, which track a drug's concentration over time, and for forensic toxicology, where precise quantification can have legal implications. wikipedia.org Regulatory bodies such as the European Medicines Agency (EMA) have noted that the vast majority of LC-MS/MS assay submissions incorporate SIL-IS, highlighting their importance in robust method validation. nih.gov

Table 2: Properties of an Ideal Internal Standard for LC-MS/MS
PropertyDescriptionFulfillment by this compound
Chemical SimilarityShould be chemically and physically similar to the analyte.Excellent. Deuteration causes minimal changes to chemical properties.
Mass DifferenceMust have a distinct mass-to-charge (m/z) ratio for differentiation by MS.Excellent. The +3 Da mass shift is easily resolved from the parent drug.
Co-elutionShould have a nearly identical retention time in the chromatography system.Very Good. Typically co-elutes or elutes very closely with the analyte.
Isotopic StabilityThe isotopic label should not exchange during sample preparation or analysis.Excellent. Deuterium (B1214612) on a methyl group is highly stable.
PurityMust be of high purity and free from the unlabeled analyte.Excellent. Available as a high-purity reference standard.

Potential for Understanding Isotope Effects in Receptor Binding and Target Engagement

The primary motivation for developing deuterated drugs is often to leverage the kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond. wikipedia.orgnih.gov This makes the C-D bond more difficult to break, which can significantly slow down metabolic pathways that involve the cleavage of this bond, a common step in drug metabolism by enzymes like the cytochrome P450 family. nih.gov This effect can lead to a longer drug half-life, reduced formation of toxic metabolites, and improved pharmacokinetic profiles. nih.govsigmaaldrich.com

Beyond the well-established KIE on metabolism, deuteration can also induce more subtle equilibrium or thermodynamic isotope effects that may influence non-covalent interactions, such as those involved in drug-receptor binding. While these effects are generally considered less significant than the KIE, they offer a unique avenue for research. Differences in bond length, bond vibrational frequencies, and even subtle changes in molecular properties like hydrophobicity between deuterated and non-deuterated compounds could theoretically alter the binding affinity and kinetics of a drug at its target. wikipedia.org Computational studies have explored how deuteration can modify hydrogen bonding interactions between a ligand and its receptor. nih.gov By comparing the binding characteristics of duloxetine and this compound, researchers could gain deeper insights into the specific molecular forces and interactions that govern target engagement, potentially informing the design of future therapeutics with optimized binding properties.

Table 3: Comparison of Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) Bond Properties
PropertyC-H BondC-D BondConsequence
Bond Dissociation EnergyLowerHigher (~1.2-1.5 kcal/mol) wikipedia.orgC-D bond is stronger and harder to break.
Vibrational FrequencyHigherLower nih.govContributes to a lower zero-point energy for the C-D bond.
Bond LengthLongerShorter wikipedia.orgSlightly alters molecular size and shape.
Atomic RadiusLargerSmaller wikipedia.orgMay influence van der Waals interactions.

Integration with Omics Technologies for Systems-Level Drug Research

Modern drug research is increasingly reliant on "omics" technologies—such as proteomics, metabolomics, and transcriptomics—to gain a systems-level understanding of a drug's effect on biological systems. These technologies generate vast datasets on the changes in proteins, metabolites, and gene expression following drug administration. A significant challenge in these studies is correlating the observed biological changes with the precise concentration of the drug and its metabolites in the system.

This is where deuterated standards like this compound become indispensable. In a metabolomics study designed to map the metabolic perturbations caused by duloxetine, this compound serves as the ideal internal standard for the accurate quantification of the parent drug. isolife.nl Similarly, in proteomics studies, such as those using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to investigate changes in protein expression, accurate drug quantification is essential to establish dose-response relationships. researchgate.net By enabling reliable measurement of the drug concentration, deuterated standards provide the crucial link between the chemical stimulus (the drug) and the complex biological response captured by the omics data. This integration is vital for building accurate systems pharmacology models that can predict a drug's efficacy and toxicity.

Future Directions in Deuterated Drug Discovery and Development Methodologies

The field of deuterated pharmaceuticals is evolving, with future developments poised to move beyond simple life-cycle management of existing drugs. The initial "deuterium switch" approach, where a hydrogen is replaced in a marketed drug, is now being supplemented by the de novo design of deuterated compounds from the earliest stages of drug discovery. sigmaaldrich.com This strategy of "precision deuteration" involves strategically placing deuterium at specific molecular sites to overcome known pharmacokinetic or metabolic liabilities of a lead compound series. sigmaaldrich.com

Future progress will also depend on advancements in synthetic methodologies to make the creation of deuterated compounds more efficient and cost-effective. As regulatory agencies require clear evidence of the clinical advantages of a deuterated drug over its non-deuterated counterpart, there will be a greater emphasis on comprehensive preclinical and clinical studies to demonstrate improved efficacy, safety, or patient convenience (e.g., less frequent dosing). clearsynth.comwikipedia.org The continued investment by both biotech and major pharmaceutical companies in deuterated drug platforms signals strong confidence in the future growth and therapeutic potential of this chemical strategy. nih.gov This approach promises to yield a new generation of medicines with optimized properties and better clinical outcomes.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for rac-Duloxetine-D3 Oxalate to ensure long-term stability?

  • Methodological Answer : Store the compound in powder form at -20°C for up to 3 years or at 4°C for 2 years. For solvent-based solutions, use -80°C (6-month stability) or room temperature (1-month stability). Avoid repeated freeze-thaw cycles by aliquoting stock solutions .

Q. How can this compound be solubilized for in vivo studies when it is poorly water-soluble?

  • Methodological Answer : For animal studies, use injectable formulations with solvents like 30% PEG-400 + 5% Tween-80 + 65% saline. For oral administration, prepare a suspension with 0.5% methylcellulose + 0.2% Tween-80. Pre-warm mixtures to 60°C and vortex for 5 minutes to enhance dissolution .

Q. What analytical techniques are recommended for initial purity assessment of this compound?

  • Methodological Answer : Employ reverse-phase HPLC with UV detection (e.g., 231 nm) using a C18 column. Prepare a system suitability solution with duloxetine-related compounds (e.g., Compound A) to validate column performance and resolution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles between synthesized this compound batches?

  • Methodological Answer : Perform forced degradation studies (e.g., acid/base hydrolysis, photostability) to identify degradation pathways. Use mass spectrometry (LC-MS/MS) to characterize impurities and cross-reference retention times with USP reference standards. Adjust synthesis conditions (e.g., reaction pH, temperature) to minimize byproduct formation .

Q. What experimental design strategies are optimal for studying this compound’s pharmacokinetics in preclinical models?

  • Methodological Answer : Implement a factorial design to evaluate variables like dose, administration route, and sampling timepoints. Use repeated-measures ANOVA to analyze time-dependent plasma concentration data. Include control groups dosed with unlabeled duloxetine to assess isotopic interference .

Q. How should researchers validate an analytical method for quantifying this compound in biological matrices?

  • Methodological Answer : Conduct a recovery study using standard addition in serum/plasma samples. Validate linearity (5–200 ng/mL range), precision (≤15% RSD), and accuracy (85–115% recovery). Assess matrix effects by comparing slopes of calibration curves in solvent vs. biological fluids .

Q. What computational tools can enhance the interpretation of this compound’s stability data?

  • Methodological Answer : Use chemical software (e.g., ACD/Labs or ChemAxon) for predictive stability modeling. Simulate degradation kinetics under varying temperatures and pH levels. Validate models with accelerated stability testing data .

Q. How can researchers address conflicting results in this compound’s solubility data across different solvents?

  • Methodological Answer : Replicate experiments using standardized solvent purity (e.g., HPLC-grade DMSO). Characterize polymorphic forms via X-ray diffraction (PXRD) and thermal analysis (DSC). Report solvent lot numbers and storage conditions to ensure reproducibility .

Methodological Resources

  • Impurity Analysis : Follow USP guidelines for duloxetine hydrochloride, adapting protocols for deuterated analogs .
  • Data Integrity : Use encrypted platforms (e.g., LabArchives) for raw data storage and version control to prevent breaches .
  • Statistical Tools : Apply R or Python packages (e.g., SciPy, Pandas) for outlier detection and multivariate analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.